molecular formula C20H25N3O4S B2864529 methyl 4-(((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate CAS No. 921885-39-4

methyl 4-(((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate

Cat. No.: B2864529
CAS No.: 921885-39-4
M. Wt: 403.5
InChI Key: PTBFUWTZXGZBHY-UHFFFAOYSA-N
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Description

Methyl 4-(((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate is a structurally complex small molecule featuring:

  • A methyl benzoate core linked via a thioether bridge to an imidazole ring.
  • The imidazole moiety is substituted with a hydroxymethyl group at position 5 and a cyclopentylamino-2-oxoethyl chain at position 1.

Properties

IUPAC Name

methyl 4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S/c1-27-19(26)15-8-6-14(7-9-15)13-28-20-21-10-17(12-24)23(20)11-18(25)22-16-4-2-3-5-16/h6-10,16,24H,2-5,11-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBFUWTZXGZBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Introduction of the Cyclopentylamino Group: The cyclopentylamino group can be introduced via nucleophilic substitution reactions using cyclopentylamine.

    Attachment of the Thioether Linkage: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

    Substitution: The amino and thioether groups can participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable leaving groups.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 4-(((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

This compound may have potential as a biochemical probe due to its ability to interact with various biological targets. Its imidazole ring is a common motif in many biologically active molecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of the imidazole ring and the cyclopentylamino group suggests it could interact with enzymes or receptors in the body.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-(((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate would depend on its specific application. Generally, the imidazole ring can interact with metal ions or enzyme active sites, while the cyclopentylamino group can form hydrogen bonds or hydrophobic interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Below is a comparative analysis with structurally related imidazole/benzimidazole derivatives from the evidence:

Compound Core Structure Key Substituents Functional Impact Reference
Methyl 4-(((1-(2-(cyclopentylamino)-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)benzoate Imidazole + benzoate Cyclopentylamino-2-oxoethyl, hydroxymethyl, thioether Enhanced lipophilicity (cyclopentyl) and solubility (hydroxymethyl); potential protease inhibition via thioether
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () Benzimidazole + butanoate Benzyl(2-hydroxyethyl)amino, methyl Increased hydrophilicity (hydroxyethyl) but reduced metabolic stability (benzyl)
2-(4-(4-Methyl-5-(2-(4-chlorophenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzimidazole () Benzimidazole + triazole Chlorophenyl-oxoethylthio, methyl triazole Electrophilic chlorophenyl enhances target binding; triazole improves metabolic resistance
2-(4-(4-Methyl-5-(2-(4-methylphenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3yl)-phenyl)-5(6)-methyl-1H-benzimidazole () Benzimidazole + triazole Methylphenyl-oxoethylthio, methyl triazole Methylphenyl increases lipophilicity but may reduce solubility
Ethyl 4-fluorobenzoate derivatives () Imidazole + fluorobenzoate Fluorobenzoate, nitro/alkyl groups Fluorine enhances bioavailability and membrane permeability; nitro groups may confer reactivity

Physicochemical Properties

  • Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to purely lipophilic analogs like methylphenyl-thioether derivatives ().
  • Melting Points : Thioether-containing compounds (e.g., ’s chlorophenyl derivative, m.p. 76%) exhibit moderate thermal stability, suggesting similar behavior for the target compound .

Research Findings and Data Tables

Table 2: Functional Group Impact on Bioactivity

Functional Group Role in Target Compound Comparison to Analogs
Cyclopentylamino-2-oxoethyl Enhances lipophilicity and stability More rigid than benzyl (), improving specificity
Hydroxymethyl Increases solubility Superior to methyl () in reducing logP
Thioether Facilitates target binding Similar to ’s chlorophenyl-thioether activity

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